molecular formula C10H12N4O6 B14683712 Benzenamine, N-butyl-2,4,6-trinitro- CAS No. 32902-85-5

Benzenamine, N-butyl-2,4,6-trinitro-

Cat. No.: B14683712
CAS No.: 32902-85-5
M. Wt: 284.23 g/mol
InChI Key: LDTHUMAMJMEYMU-UHFFFAOYSA-N
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Description

Benzenamine, N-butyl-2,4,6-trinitro- is an aromatic compound with the molecular formula C10H12N4O6 It is characterized by the presence of a benzene ring substituted with a butyl group and three nitro groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-butyl-2,4,6-trinitro- typically involves the nitration of N-butylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of Benzenamine, N-butyl-2,4,6-trinitro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-butyl-2,4,6-trinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-butyl-2,4,6-trinitro- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenamine, N-butyl-2,4,6-trinitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups on the benzene ring make the compound highly reactive towards nucleophiles, leading to the formation of various intermediates and products. The molecular pathways involved include the activation of electrophilic centers and subsequent reactions with nucleophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-butyl-2,4,6-trinitro- is unique due to the presence of three nitro groups and a butyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for unique interactions and applications in various fields .

Properties

CAS No.

32902-85-5

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

N-butyl-2,4,6-trinitroaniline

InChI

InChI=1S/C10H12N4O6/c1-2-3-4-11-10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6,11H,2-4H2,1H3

InChI Key

LDTHUMAMJMEYMU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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